![molecular formula C10H14ClN3O2 B1491115 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid CAS No. 2089715-45-5](/img/structure/B1491115.png)
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid
Overview
Description
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a chlorine atom at position 3 and a butanoic acid side chain at position 5.
Scientific Research Applications
Chemistry: : The compound serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : It is explored for its potential as a bioactive agent, particularly in studying its interaction with cellular components and its effects on biological pathways.
Medicine: : There is significant interest in its potential therapeutic applications, including its role as a scaffold for developing new pharmaceuticals targeting specific biological pathways.
Industry: : The compound's diverse chemical properties make it valuable in industrial applications, such as the development of novel materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its heterocyclic structure enables it to bind to specific enzymes and receptors, modulating their activity. The presence of the chloro group and the carboxylic acid moiety can influence its binding affinity and specificity, making it a versatile tool for studying molecular interactions and pathways.
Similar Compounds
2-(3-chloroimidazo[1,2-a]pyrazin-8-yl)acetic acid
2-(3-chloro-6,7-dihydroimidazo[1,2-a]pyrazin-8(9H)-yl)propanoic acid
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)valeric acid
Uniqueness: : Compared to its analogs, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid boasts a distinctive combination of a chloro-substituted imidazo[1,2-a]pyrazine ring and a butanoic acid moiety. This structural uniqueness imparts specific chemical properties and reactivity patterns, enhancing its utility in research and industrial applications.
This article covers the essential aspects of this compound, highlighting its preparation, reactions, applications, and unique characteristics
Biological Activity
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is a complex compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀ClN₃O₂
- Molecular Weight : Approximately 215.64 g/mol
- Structural Features : The compound contains a chloro-substituted imidazo[1,2-a]pyrazine moiety linked to a butanoic acid group, which may enhance its solubility and bioavailability compared to other derivatives.
Antimalarial Properties
Research indicates that this compound exhibits significant antimalarial properties:
- Efficacy : In vitro studies have demonstrated substantial efficacy against malaria parasites, with some derivatives achieving high rates of parasitemia reduction.
- Mechanism Insights : The compound's mechanism appears to involve disruption of parasite metabolic functions, although detailed pathways remain to be elucidated.
Structural Comparisons and Similar Compounds
The following table summarizes compounds structurally related to this compound and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin | Lacks butanoic acid group | Potentially different biological activity |
2-(3-bromo-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid | Bromine instead of chlorine | May exhibit varied reactivity |
4-fluorophenyl derivative | Fluorine substitution | Different electronic properties affecting activity |
Study on Antimalarial Efficacy
A study focused on the antimalarial efficacy of imidazolopyrazine derivatives found that certain compounds exhibited promising results in reducing parasitemia levels significantly. Specific attention was given to the structure-activity relationship (SAR), revealing that modifications to the imidazo[1,2-a]pyrazine core could enhance biological activity .
Molecular Docking Studies
Molecular docking studies have indicated that this compound can effectively bind to various biological targets involved in disease processes. These insights provide a foundation for further exploration into its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Imidazo[1,2-a]pyrazine Core
Chlorine vs. Halogenated Substituents
- Chlorine (Main Compound) : The 3-chloro substituent enhances electrophilicity and may improve target binding via hydrophobic or halogen-bonding interactions.
- Fluorine Analogs: Compounds like 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethylimidazo[1,2-a]pyrazin-7-yl)ethanone (ganaplacide, CAS 1261113-96-5) show potent antimalarial activity (IC50 < 10 nM in some strains) . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .
Alkyl and Aromatic Substituents
- Phenyl and Substituted Phenyl: Aromatic groups (e.g., 4-fluorophenyl in ) are linked to enhanced antiparasitic activity, as seen in GNF 179 (CAS 1261114-01-5), which has IC50 values in the nanomolar range against Plasmodium species .
Functional Group Modifications
Carboxylic Acid vs. Ethanone/Ester Groups
- Butanoic Acid (Main Compound): The carboxylic acid group enhances solubility in aqueous media (logP ~1.5 estimated) but may limit blood-brain barrier penetration.
- Ethanone Derivatives: Compounds like 2-amino-1-(3-(4-fluorophenylamino)-2-phenylimidazo[1,2-a]pyrazin-7-yl)ethanone () have higher lipophilicity (logP ~2.8), favoring membrane permeability but requiring prodrug strategies for oral bioavailability .
- Ester and Amide Derivatives : tert-Butyl esters () are common synthetic intermediates, while amides (e.g., in ) are explored for improved stability.
Antimalarial Activity
- Ganaplacide (CAS 1261113-96-5): A clinical candidate with sub-nanomolar IC50 against P. falciparum 3D7 and W2 strains, attributed to its 4-fluoroanilino and 4-fluorophenyl groups .
- Compound 17 (): 2-Amino-1-(3-(4-fluorophenylamino)-2-(3-fluorophenyl)imidazo[1,2-a]pyrazin-7-yl)ethanone shows IC50 = 10 nM (3D7), highlighting the synergy of dual fluorine substituents .
- Main Compound: While direct activity data are unavailable, its chlorine and carboxylic acid groups may confer unique binding interactions compared to ethanone-based analogs.
Molecular Properties
Compound | Molecular Formula | Molecular Weight | logP* | Water Solubility (mg/mL)* |
---|---|---|---|---|
Main Compound | C12H16ClN3O2 | 285.73 | ~1.5 | ~5.2 |
Ganaplacide (CAS 1261113-96-5) | C22H23F2N5O | 411.45 | ~2.9 | ~0.3 |
Propanoic Acid Analog (CAS 1432678-01-7) | C10H17N3O2·2HCl | 296.18 | ~0.8 | ~12.1 |
*Estimated using QSPR models.
Properties
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-7(10(15)16)13-3-4-14-8(11)5-12-9(14)6-13/h5,7H,2-4,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOUIZUKFZKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN2C(=NC=C2Cl)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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